8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Historical Context of Xanthine Derivatives in Medicinal Chemistry
Xanthine derivatives have constituted a cornerstone of medicinal chemistry since the isolation of caffeine from coffee beans in 1819 and the subsequent characterization of theophylline from tea leaves in 1888. The foundational work of Fischer and Ach in the late 19th century established purine chemistry as a distinct field, enabling systematic modification of the xanthine core (3,7-dihydropurine-2,6-dione) through methylation and functional group additions. Early 20th-century research revealed that strategic substitutions at positions 1, 3, 7, and 8 of the xanthine scaffold could modulate adenosine receptor binding affinity while retaining phosphodiesterase inhibition properties.
The compound 8-((benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a third-generation xanthine derivative, building upon:
Taxonomic Classification Within Purine-Based Compounds
As a substituted xanthine, the compound belongs to the purine alkaloid family, characterized by a bicyclic framework consisting of a pyrimidine ring fused to an imidazole ring. Its taxonomic position can be defined through systematic IUPAC nomenclature and substitution patterns:
| Taxonomic Level | Classification Features |
|---|---|
| Purine Alkaloids | Bicyclic 9H-purine core with nitrogen at positions 1, 3, 7, 9 |
| Xanthine Derivatives | Oxygen at positions 2 and 6 (dione configuration) |
| 1,3-Dimethylxanthines | Methyl groups at N1 and N3 positions |
| 7,8-Disubstituted Analogues | 3,4-Dichlorobenzyl (C7) and benzyl(methyl)aminomethyl (C8) functional groups |
This hierarchical classification places the compound within a specialized subgroup of purine derivatives optimized for enhanced receptor subtype selectivity compared to simpler methylxanthines.
Structural Relationship to Caffeine and Other Methylxanthines
The compound shares structural homology with caffeine (1,3,7-trimethylxanthine) while introducing critical modifications that alter electronic and steric properties:
Key Structural Comparisons
| Feature | Caffeine | Target Compound |
|---|---|---|
| N1 Substituent | Methyl | Methyl |
| N3 Substituent | Methyl | Methyl |
| C7 Substituent | Methyl | 3,4-Dichlorobenzyl |
| C8 Substituent | Hydrogen | Benzyl(methyl)aminomethyl |
| Molecular Weight | 194.19 g/mol | 529.41 g/mol |
| LogP (Calculated) | -0.07 | 4.12 |
The 3,4-dichlorobenzyl group at C7 introduces enhanced lipophilicity and π-stacking capacity compared to caffeine's methyl group, while the C8 benzyl(methyl)aminomethyl substituent creates a protonatable nitrogen center capable of ionic interactions. These modifications represent a deliberate shift from traditional methylxanthine pharmacology toward targeted receptor subtype engagement.
Evolution of Structure-Activity Understanding for Substituted Xanthines
Modern synthetic strategies for xanthine derivatives emphasize three-dimensional structural diversification informed by computational modeling and crystallographic data:
Position-Specific Effects
- N1/N3 Methylation: Maintains adenosine receptor antagonism while reducing first-pass metabolism
- C7 Aryl Substitution: 3,4-Dichlorobenzyl enhances binding to hydrophobic subpockets in receptor targets
- C8 Flexible Linkers: Benzyl(methyl)aminomethyl enables conformational adaptation to binding site topography
Electronic Modulation
Chlorine atoms at the 3,4 positions of the benzyl group create an electron-deficient aromatic system that favors charge-transfer interactions with receptor tyrosine residues. The tertiary amine in the C8 side chain provides pH-dependent ionization, potentially enhancing water solubility at physiological pH.Synthetic Advancements
Modern routes employ:
This compound exemplifies the transition from classical xanthine pharmacology to structure-guided design of subtype-selective purine derivatives. Future development will likely focus on optimizing substituent stereochemistry and investigating heterocyclic replacements for the benzyl groups.
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Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2/c1-27(12-15-7-5-4-6-8-15)14-19-26-21-20(22(31)29(3)23(32)28(21)2)30(19)13-16-9-10-17(24)18(25)11-16/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMFKXLUSAWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes a series of substitution reactions to introduce the benzyl(methyl)amino and dichlorophenylmethyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl(methyl)amino group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives with chloro substitutions have shown enhanced potency against various bacterial strains, including E. coli and Staphylococcus aureus . The specific compound may exhibit similar properties due to its structural features.
-
Anti-Tuberculosis Potential :
- Recent studies have highlighted the importance of purine derivatives in the development of anti-tuberculosis agents. The presence of electron-withdrawing groups on the aromatic ring significantly enhances the activity against Mycobacterium tuberculosis, suggesting that the compound could be explored for similar therapeutic uses .
- Cytotoxicity and Cancer Research :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Key factors influencing its biological activity include:
- Substituent Effects : The presence and position of substituents on the benzyl groups can significantly affect potency. Electron-withdrawing groups tend to enhance antimicrobial activity .
- Lipophilicity : Compounds with lower clogP values are generally more favorable for biological activity due to better solubility and permeability .
Case Studies
-
Anti-Microbial Studies :
- A study comparing various purine derivatives demonstrated that those with chloro substitutions had lower minimum inhibitory concentration (MIC) values against gram-positive and gram-negative bacteria compared to their unsubstituted counterparts . This suggests that similar modifications on the compound could yield enhanced antimicrobial properties.
- In Silico Modeling :
Mechanism of Action
The mechanism of action of 8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Key Observations:
- 7-Position: The 3,4-dichlorobenzyl group in the target compound contrasts with simpler benzyl (–2, 4) or octyl () groups.
- 8-Position: The (benzyl(methyl)amino)methyl group distinguishes the target from chloro (), phenyl (), and sulfanyl () substituents. This tertiary amine may enhance solubility in polar solvents compared to hydrophobic phenyl or chloro groups.
Functional Implications
- Electron-Withdrawing Effects : The 3,4-dichlorobenzyl group (target) may stabilize the purine core via inductive effects, contrasting with electron-donating octyl () or neutral benzyl (–2) groups.
- Hydrogen Bonding : The 8-position tertiary amine in the target could participate in hydrogen bonding, unlike the inert chloro () or phenyl () groups. This property might improve interactions with biological targets like enzymes or receptors.
- Solubility : The dichlorobenzyl group may reduce aqueous solubility compared to the hydroxypropylsulfanyl group in , but the 8-position amine could mitigate this through protonation at physiological pH.
Biological Activity
The compound 8-((Benzyl(methyl)amino)methyl)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, particularly its anticancer effects, and other relevant biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer treatment and cell proliferation inhibition. Its mechanism of action is thought to involve interference with cellular pathways that regulate growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer and melanoma. The following table summarizes key findings from recent research:
The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
- Study on MDA-MB-468 Cells : In a controlled experiment, the compound was administered at a dosage of 60 mg/kg every other day for 21 days in a xenograft model. Results indicated a 77% reduction in tumor growth compared to controls without significant weight loss in the subjects .
- In Vitro Analysis : The compound was tested against various human cancer cell lines using MTT assays. The results demonstrated submicromolar IC50 values across multiple lines, indicating robust anticancer activity .
Toxicity Profile
While the compound exhibits potent anticancer effects, its toxicity profile must also be considered. Preliminary studies suggest low toxicity to normal cells, with CC50 values significantly higher than IC50 values against cancer cells, indicating a favorable therapeutic index.
Q & A
Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data across analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
